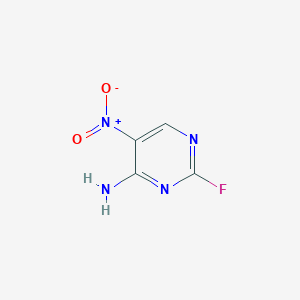
2-Fluoro-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-nitropyrimidin-4-amine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, where an amino group is replaced by a fluorine atom using a diazonium salt intermediate . Another method involves the nucleophilic substitution of a halogenated pyrimidine with a fluoride ion .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs high-yield methods using selective fluorinating agents such as Selectfluor® . These methods are designed to be efficient and scalable, ensuring the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium fluoride or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Reduction: Formation of 2-Fluoro-5-aminopyrimidin-4-amine.
Oxidation: Formation of oxidized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-5-nitropyrimidin-4-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Fluoro-5-nitropyrimidin-4-amine is unique due to the specific positioning of the fluorine and nitro groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4H3FN4O2 |
|---|---|
Peso molecular |
158.09 g/mol |
Nombre IUPAC |
2-fluoro-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C4H3FN4O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H,(H2,6,7,8) |
Clave InChI |
DYCDLSXSTZSTNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)F)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


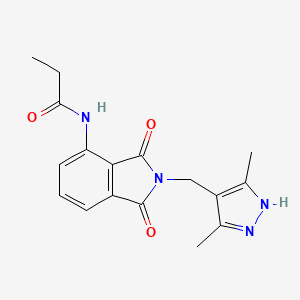
![4-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245696.png)
![1h-Imidazo[4,5-b]pyrazin-5-ol](/img/structure/B15245702.png)
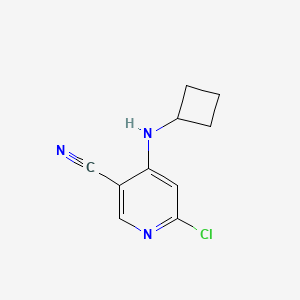
![2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245707.png)
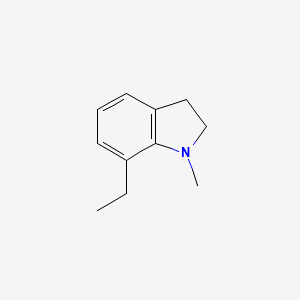
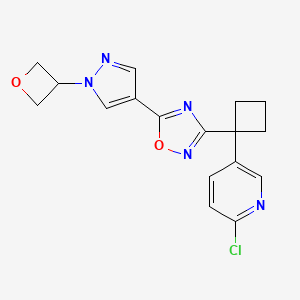
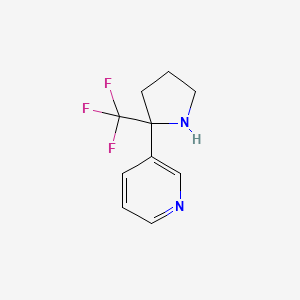
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
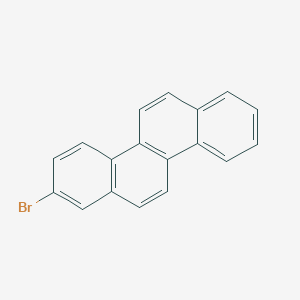


![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
